1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine
Description
1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine is a complex organic compound that features a piperidine ring, a triazole moiety, and an oxolane group
Properties
IUPAC Name |
1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-15(16-2-4-18(5-3-16)24-12-9-20-22-24)21-17-6-10-23(11-7-17)19-8-13-25-14-19/h2-5,9,12,15,17,19,21H,6-8,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJFEYPJYXCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=N2)NC3CCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the triazole moiety. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The oxolane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural features may make it useful in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can engage in hydrogen bonding or π-π interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole moiety and have been studied for their anticancer properties.
5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: This compound combines triazole and tetrazole moieties and is used in energetic materials.
Uniqueness
1-(oxolan-3-yl)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]piperidin-4-amine is unique due to its combination of an oxolane group, a triazole moiety, and a piperidine ring. This unique structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other triazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
